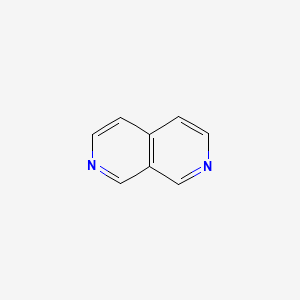
Dithiaden
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine, also known as DMB-PROP, is a novel chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. DMB-PROP belongs to a class of compounds called thienobenzothiepines, which have been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The mechanism of action of Dithiaden is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to inhibit the activity of the Akt signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. This compound has also been shown to modulate the expression of various genes that are involved in the regulation of cell growth and survival. In addition, this compound has been shown to have a low toxicity profile in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using Dithiaden in lab experiments is its relatively low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its low yield, which can make it difficult to obtain sufficient quantities for large-scale experiments.
Future Directions
There are several future directions for research on Dithiaden. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to optimize the synthesis method to improve the yield of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Finally, more studies are needed to investigate the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of Dithiaden involves the condensation reaction of 2-aminothiophene with 1,2-dibromoethane, followed by the reaction with sodium hydride and 2,3-dihydrothieno[3,4-b][1,4]dioxine. The final step involves the reaction with N,N-dimethylprop-2-en-1-amine to yield this compound. The synthesis method has been reported in a few research articles, and the yield of this compound has been reported to be around 30%.
Scientific Research Applications
Dithiaden has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In a recent study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that this compound has anti-viral activity against the influenza virus by inhibiting the viral replication cycle. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
5802-61-9 |
|---|---|
Molecular Formula |
C17H19NS2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+ |
InChI Key |
ZLJLUTCIUOCIQM-OVCLIPMQSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2 |
SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Canonical SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Other CAS RN |
5802-61-9 |
Related CAS |
1154-12-7 (hydrochloride) |
synonyms |
dithiaden dithiadene dithiadene hydrochloride dithiadene sulfate (1:1) dithiadene, (E)-isomer dithiadene, (Z)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



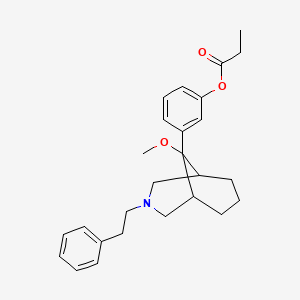

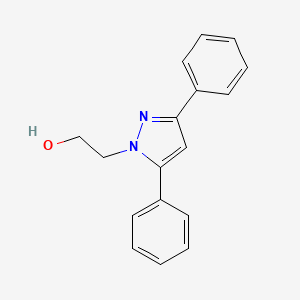
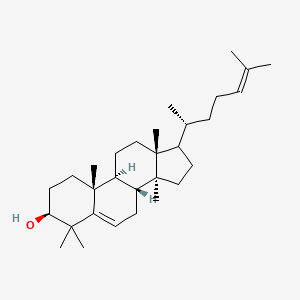
![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)


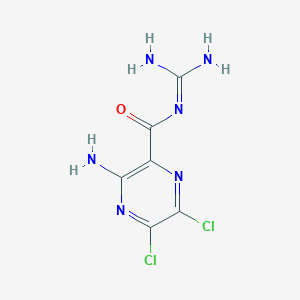
![[1-Methoxy-3-[methyl(octadecyl)amino]propan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1199547.png)




